benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a benzyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or imidazole derivatives.
Scientific Research Applications
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
- Benzyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
- Benzyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to the specific positioning of the imidazole moiety at the 2-position. This positioning can influence the compound’s binding affinity and selectivity towards molecular targets, making it distinct from other similar compounds.
Biological Activity
Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an imidazole moiety, which is known to enhance biological activity through various interactions with biological targets. The compound can be represented by the following structure:
This molecular formula indicates the presence of two nitrogen atoms from the imidazole and piperidine groups, contributing to its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- NLRP3 Inhibition : The compound has shown potential as an NLRP3 inflammasome inhibitor, which is crucial in regulating inflammatory responses. In vitro studies demonstrated that it could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
- Antiproliferative Effects : In various cancer cell lines, compounds with similar scaffolds have exhibited antiproliferative activity, suggesting that this compound may also possess anticancer properties .
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may display antibacterial and antifungal activities, although specific data on this compound is limited .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
Study Type | Biological Activity | Concentration Tested | Result |
---|---|---|---|
NLRP3 Inhibition | IL-1β Release Inhibition | 10 µM | 19.4 ± 0.4% inhibition |
Antiproliferative | Cancer Cell Lines | Varies | Significant growth inhibition |
Antibacterial | Gram-positive and Gram-negative bacteria | >100 µg/mL | Variable MIC values |
These results indicate that the compound has a promising profile for further development as a therapeutic agent.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Inflammatory Diseases : In a study focusing on inflammatory diseases, this compound was shown to reduce pyroptosis in macrophages, indicating its potential use in treating conditions characterized by excessive inflammation .
- Cancer Research : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth in xenograft models, suggesting a pathway for clinical application in oncology .
Properties
IUPAC Name |
benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-4-2-1-3-5-13)19-10-6-14(7-11-19)15-17-8-9-18-15/h1-5,8-9,14H,6-7,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLJROPOULGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.